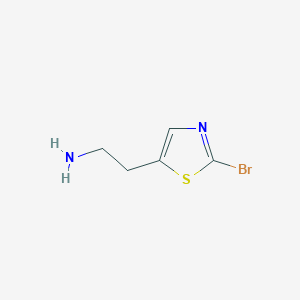

2-(2-Bromothiazol-5-yl)ethanamine

Description

Overview of Thiazole (B1198619) Scaffold Prominence in Chemical Biology and Medicinal Chemistry

The thiazole nucleus is a fundamental component in a variety of natural products, including Vitamin B1 (Thiamine), and is a key structural feature in many synthetic drugs. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid properties. nih.gov The versatility of the thiazole scaffold is further highlighted by its presence in well-known drugs such as the antibiotic Penicillin, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam. nih.govresearchgate.net

The significance of thiazoles in drug discovery stems from their ability to engage in various biological interactions. The sulfur and nitrogen heteroatoms can act as hydrogen bond acceptors and donors, facilitating binding to biological targets like enzymes and receptors. globalresearchonline.net Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions, further enhancing its binding capabilities. ijarsct.co.in Researchers have extensively explored the synthesis of thiazole derivatives by modifying substituents at various positions on the ring to modulate their biological activity, a testament to the scaffold's importance in developing new therapeutic agents. nih.govmdpi.com The broad and potent biological activities of thiazole-containing compounds underscore their enduring prominence in medicinal chemistry. wisdomlib.orgkuey.netresearchgate.net

Rationale for Investigating 2-(2-Bromothiazol-5-yl)ethanamine as a Research Compound

The scientific interest in this compound stems from its potential as a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. sigmaaldrich.com The ethanamine side chain at the 5-position offers another point for chemical modification, enabling the construction of a wide range of derivatives.

This dual functionality makes this compound a valuable intermediate for creating libraries of novel compounds for biological screening. The 2-aminothiazole (B372263) core, a related structure, is a known pharmacophore present in numerous bioactive compounds, and derivatives of this compound can be designed to mimic or build upon these known active structures. nih.govchemicalbook.com

Objectives and Scope of Academic Research on this compound

Academic research on this compound primarily focuses on its utility as a synthetic intermediate for the generation of novel compounds with potential therapeutic applications. The key objectives of this research include:

Development of efficient synthetic routes to produce this compound and its derivatives.

Exploration of its reactivity in various chemical transformations to create diverse molecular architectures.

Synthesis of compound libraries based on the this compound scaffold for high-throughput screening.

Evaluation of the biological activities of the newly synthesized derivatives against a range of therapeutic targets.

The scope of this research is largely confined to the laboratory setting, focusing on the chemical synthesis and initial biological characterization of new molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 910401-29-5 | bldpharm.com |

| Molecular Formula | C₅H₇BrN₂S | N/A |

| Molecular Weight | 207.09 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHIEYDOPOFFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680954 | |

| Record name | 2-(2-Bromo-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910401-29-5 | |

| Record name | 2-(2-Bromo-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Bromothiazol 5 Yl Ethanamine

Retrosynthetic Analysis and Key Precursors for 2-(2-Bromothiazol-5-yl)ethanamine

A retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available precursors. The primary disconnections are at the bonds forming the thiazole (B1198619) ring and the carbon-carbon and carbon-nitrogen bonds of the side chains. This approach highlights three key challenges: the construction of the thiazole ring, the specific placement of a bromine atom at the C2 position, and the attachment of an ethanamine side chain at the C5 position.

Strategies for Thiazole Ring Construction and Functionalization

The synthesis of the thiazole ring is a cornerstone of many synthetic routes in medicinal and materials chemistry. nih.govnih.gov Several classical and modern methods are available, with the Hantzsch thiazole synthesis being one of the most prominent. wikipedia.orgtaylorandfrancis.comnih.gov This method typically involves the condensation of an α-haloketone with a thioamide. tandfonline.com By selecting appropriately substituted starting materials, functional groups can be introduced at the C2, C4, and C5 positions of the thiazole ring. taylorandfrancis.com

Another significant strategy is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide. wikipedia.orgnih.gov The choice of synthetic strategy is crucial as it dictates the substitution pattern of the resulting thiazole and the feasibility of subsequent functionalization steps. rsc.org

Modern approaches also include multi-component reactions and palladium-catalyzed C-H activation, which offer versatile and efficient pathways to multifunctionalized thiazole derivatives. rsc.orgorganic-chemistry.org

Introduction of the Bromine Substituent at the C2 Position

The regioselective introduction of a bromine atom at the C2 position of the thiazole ring is a critical step. The C2 position of the thiazole ring is known to have an acidic proton, making it susceptible to deprotonation by strong bases followed by quenching with an electrophilic bromine source. wikipedia.orgpharmaguideline.com However, a more common and reliable method involves a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) precursor. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.

Direct bromination of the thiazole ring is also possible, but controlling the regioselectivity can be challenging. The C5 position is typically the most reactive site for electrophilic substitution. pharmaguideline.com Therefore, to achieve C2 bromination, the C5 position might need to be blocked, or the reaction conditions carefully controlled. The use of reagents like N-bromosuccinimide (NBS) is often preferred over elemental bromine for safety and convenience. researchgate.netnih.gov A full family of bromothiazoles can be synthesized through sequential bromination and debromination steps, allowing for the production of 2-bromothiazole. nih.govlookchem.com

Formation of the Ethanamine Side Chain at the C5 Position

Attaching the ethanamine side chain, -CH₂CH₂NH₂, to the C5 position of the thiazole ring can be accomplished through several synthetic transformations. The calculated pi-electron density of the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution, which can be exploited to introduce a precursor to the ethanamine chain. wikipedia.org

One common strategy involves a two-step process starting with the introduction of a two-carbon unit, followed by conversion to the amine. For instance, a 5-bromothiazole intermediate can undergo a Heck or Suzuki coupling with a suitable two-carbon building block. Alternatively, a Vilsmeier-Haack reaction on the thiazole ring can introduce a formyl group (-CHO) at the C5 position. This aldehyde can then be subjected to a Henry reaction with nitromethane to form a nitrovinyl intermediate, which can be subsequently reduced to the desired ethanamine side chain.

Another approach involves the functionalization of a 5-lithiated thiazole species. This nucleophilic intermediate can react with an electrophile like ethylene oxide (oxirane) to form a 2-(thiazol-5-yl)ethan-1-ol derivative. researchgate.net The resulting hydroxyl group can then be converted to the amine via a mesylate or tosylate intermediate followed by nucleophilic substitution with an azide and subsequent reduction.

Detailed Synthetic Protocols for this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. The specific pathway chosen often depends on the availability of starting materials and the desired scale of the synthesis.

Multi-Step Synthesis Pathways and Intermediate Isolation

Two plausible synthetic pathways for this compound are outlined below. These routes combine the key transformations discussed previously and involve the isolation of stable intermediates.

Pathway A: Hantzsch Synthesis followed by Functionalization

This pathway begins with the construction of a functionalized thiazole ring, followed by the sequential introduction of the bromine atom and the ethanamine side chain.

| Step | Reaction | Key Reagents | Intermediate |

| 1 | Hantzsch Thiazole Synthesis | Ethyl 3-bromo-2-oxopropanoate, Thiourea | Ethyl 2-aminothiazole-5-carboxylate |

| 2 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Ethyl 2-bromothiazole-5-carboxylate |

| 3 | Reduction to Alcohol | LiAlH₄ or DIBAL-H | (2-Bromothiazol-5-yl)methanol |

| 4 | Conversion to Chloride | SOCl₂ or (COCl)₂ | 2-Bromo-5-(chloromethyl)thiazole |

| 5 | Cyanation | NaCN or KCN | 2-(2-Bromothiazol-5-yl)acetonitrile |

| 6 | Reduction to Amine | LiAlH₄ or H₂/Raney Ni | This compound |

Pathway B: Functionalization of a Pre-formed Thiazole

This route starts with a simple thiazole derivative and introduces the required functional groups in a stepwise manner.

| Step | Reaction | Key Reagents | Intermediate |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Thiazole-5-carbaldehyde |

| 2 | Henry Reaction | CH₃NO₂, Base | 5-(2-Nitrovinyl)thiazole |

| 3 | Reduction to Amine | LiAlH₄ | 2-(Thiazol-5-yl)ethanamine |

| 4 | Amine Protection | Boc₂O | tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate |

| 5 | C2-Lithiation and Bromination | n-BuLi, CBr₄ or NBS | tert-Butyl (2-(2-bromothiazol-5-yl)ethyl)carbamate |

| 6 | Deprotection | TFA or HCl | This compound |

Optimization of Reaction Conditions and Yields

For instance, in the Hantzsch thiazole synthesis, the reaction is often carried out in a polar solvent like ethanol or DMF. The temperature can be varied from room temperature to reflux to control the reaction rate and minimize side product formation. nih.gov Similarly, in the Sandmeyer reaction, maintaining a low temperature (typically 0-5 °C) during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.

The use of modern techniques such as microwave-assisted synthesis or continuous flow chemistry can also significantly improve reaction times and yields. taylorandfrancis.comsyrris.jp Flow chemistry, in particular, allows for precise control over reaction parameters and can facilitate the safe handling of hazardous intermediates.

Below is a table summarizing key optimization parameters for selected reaction types relevant to the synthesis of this compound.

| Reaction Type | Parameter to Optimize | Common Conditions & Variations | Expected Outcome |

| Hantzsch Synthesis | Solvent, Temperature | Ethanol, DMF; Room Temp to Reflux | Improved yield, reduced side products |

| Sandmeyer Reaction | Temperature, Acid Conc. | 0-5 °C, Conc. HBr | Higher yield of brominated product |

| Grignard/Lithiation | Temperature, Additives | -78 °C to 0 °C, TMEDA | Increased stability of organometallic intermediate |

| Catalytic Reductions | Catalyst, Pressure, Temp. | Raney Ni, Pd/C; 1-50 atm H₂ | Higher conversion, chemoselectivity |

By systematically optimizing these conditions, the multi-step synthesis of this compound can be made more efficient and scalable.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing thiazole derivatives, significant strides have been made toward more environmentally benign methodologies. While specific green synthesis routes for this compound are not extensively documented, general green approaches for thiazole synthesis can be adapted. These methods often focus on the use of greener solvents, catalyst-free conditions, or alternative energy sources. bepls.com

Key green strategies applicable to the synthesis of the thiazole core include:

Use of Green Solvents: Replacing traditional volatile organic compounds with water, polyethylene glycol (PEG), or ionic liquids can significantly reduce the environmental impact. For instance, the Hantzsch thiazole synthesis, a cornerstone method, can be adapted to proceed in aqueous media.

Catalyst-Free Reactions: Some modern synthetic protocols for 2-aminothiazoles have been developed that proceed efficiently without a catalyst, simplifying purification and reducing metal waste. bepls.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. nih.gov This technique has been successfully applied to accelerate various organic reactions, including the formation of heterocyclic rings. nih.gov

One potential green pathway could involve a modified Hantzsch synthesis using an α-haloketone and a thiourea derivative under microwave irradiation in a green solvent like PEG-400. bepls.com Such an approach aligns with the core tenets of green chemistry by improving energy efficiency and utilizing a non-toxic, recyclable solvent. bepls.com

Chemical Reactivity and Derivatization Strategies for this compound

This compound possesses three main sites of reactivity: the C2-bromo moiety, the primary amine functionality, and the thiazole ring itself. This trifecta of reactive sites makes it a highly valuable scaffold for creating diverse molecular architectures.

Reactions Involving the C2-Bromo Moiety (e.g., Cross-Coupling Reactions)

The bromine atom at the C2 position of the thiazole ring is a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2 position. nih.gov The general advantages of the Suzuki-Miyaura coupling include mild reaction conditions and tolerance of a broad range of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine. libretexts.orgnih.gov This is a premier method for synthesizing N-aryl and N-heteroaryl amines, replacing harsher classical methods. libretexts.org Applying this reaction to this compound would involve reacting it with a primary or secondary amine to substitute the bromine atom, yielding 2,5-disubstituted thiazole derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners under mild conditions. libretexts.orgnih.gov

The table below summarizes key cross-coupling reactions applicable to the C2-bromo moiety.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C | 2-Aryl/Heteroaryl-thiazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | C-N | 2-Amino-thiazole derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | C-C | 2-Alkenyl-thiazole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C | 2-Alkynyl-thiazole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | 2-Aryl/Alkyl-thiazole |

Transformations of the Primary Amine Functionality

The primary ethylamine side chain (-CH₂CH₂NH₂) is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the extension and modification of this part of the molecule.

Common derivatizations include:

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. nih.gov This reaction is often used to introduce a variety of functional groups or to protect the amine.

Sulfonylation: Reaction with sulfonyl chlorides in an alkaline medium yields sulfonamides. libretexts.org This functional group is a well-known pharmacophore found in many therapeutic agents. libretexts.org

Alkylation: While direct alkylation with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, reductive amination offers a more controlled method for mono-alkylation. libretexts.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

The table below details common transformations of the primary amine group.

| Reaction Type | Reagent | Product Functional Group |

| Acylation | Acid Chloride (R-COCl), Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Boc-carbamate |

Modifications of the Thiazole Ring System (e.g., Electrophilic Aromatic Substitution)

The thiazole ring is an aromatic heterocycle and can, in principle, undergo electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is dictated by the electronic nature and position of the existing substituents. The thiazole ring is generally considered electron-rich, but less reactive than benzene.

In this compound, the ring has two substituents:

A bromo group at C2: Halogens are deactivating via the inductive effect but are ortho-, para-directing due to resonance.

An ethylamine group at C5: The alkylamine group is activating and ortho-, para-directing.

The position most susceptible to electrophilic attack on an unsubstituted thiazole is the C5 position. nih.gov However, in the target molecule, this position is already occupied. The directing effects of the existing groups must therefore be considered for substitution at the only available position, C4. The activating effect of the C5-ethylamine substituent would likely be the dominant factor directing an incoming electrophile to the C4 position. However, steric hindrance from the adjacent ethylamine group might impede this reaction.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Br or Cl) onto the ring, likely at the C4 position, using reagents like N-Bromosuccinimide (NBS). byjus.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

The precise conditions required and the feasibility of these reactions would need experimental validation, as the combined electronic and steric effects of the substituents make the outcome difficult to predict with certainty.

Preclinical Biological Activity and Pharmacological Investigations of 2 2 Bromothiazol 5 Yl Ethanamine

Exploration of Molecular Targets and Ligand Interactions

There is no available information from in vitro receptor binding or enzyme inhibition assays specifically for 2-(2-Bromothiazol-5-yl)ethanamine. While the broader class of 2-aminothiazoles has been investigated for its interaction with various biological targets, including kinases and other enzymes, data for this particular compound is not available. nih.govsemanticscholar.org

In Vitro Receptor Binding and Enzyme Inhibition Assays

No data from receptor binding or enzyme inhibition assays for this compound could be located.

Biochemical Pathway Modulation and Signaling Cascade Analysis

There are no published studies detailing the effects of this compound on any biochemical pathways or signaling cascades.

Identification of Off-Targets and Selectivity Profiling (preclinical)

Information regarding the selectivity profile and potential off-target interactions of this compound is not available.

Cellular and Phenotypic Screening in Disease-Relevant In Vitro Models

No studies presenting data on the cellular potency, efficacy, or mechanism of action of this compound in any disease-relevant in vitro models have been identified.

Assessment of Cellular Potency and Efficacy in Model Systems

There is no available data on the cellular potency or efficacy of this compound.

Elucidation of Mechanisms of Action at the Cellular Level

The mechanism of action for this compound at the cellular level has not been elucidated in any published research.

High-Throughput Screening Campaigns for New Activities

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical efficacy studies in relevant animal models are crucial for establishing the therapeutic potential of a new chemical entity. These studies aim to demonstrate proof-of-concept for a specific disease indication and to understand the compound's behavior in a living organism.

The establishment of proof-of-concept involves demonstrating that a compound can produce a desired therapeutic effect in an animal model of a human disease. For this compound, there is a lack of published in vivo studies in rodent models. While derivatives of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine have been investigated as histamine H3-receptor antagonists, indicating a potential area of interest for related thiazole (B1198619) compounds, specific efficacy data for this compound is not present in the available literature.

Pharmacodynamic (PD) biomarkers are used in animal studies to measure the biological effect of a drug on the body. These markers can provide evidence of target engagement and help to establish a dose-response relationship. The identification and analysis of PD biomarkers are critical for translating preclinical findings to clinical settings. Due to the absence of in vivo studies for this compound, there is no information available regarding the analysis of pharmacodynamic biomarkers associated with its administration in animal models.

The therapeutic window refers to the range of doses at which a drug is effective without causing significant toxicity. Determining the therapeutic window is a key objective of preclinical toxicology and efficacy studies. This investigation helps to establish a safe and effective dosing range for potential human trials. As with other in vivo parameters, there is no published data on the investigation of the therapeutic window for this compound in any preclinical species.

Structure Activity Relationships Sar and Rational Design of 2 2 Bromothiazol 5 Yl Ethanamine Analogues

Systematic Modification of the Ethanamine Side Chain

The ethanamine side chain of 2-(2-bromothiazol-5-yl)ethanamine is a crucial component of its pharmacophore. Modifications to this side chain, including altering its length, branching, and the substitutions on the terminal amine, have been shown to have a significant impact on the compound's biological profile.

The length and branching of the alkyl chain of the ethanamine moiety can significantly influence the interaction of the molecule with its biological target. Studies on related thiazole (B1198619) derivatives have demonstrated that there is often an optimal chain length for activity. For instance, in a series of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines, an elongation of the alkyl chain connecting the thiazole ring and the piperazine moiety to three methylene (B1212753) groups resulted in a maximum histamine H3 receptor antagonist activity. nih.gov Further lengthening of the chain led to a decrease in activity. nih.gov This suggests that the length of the side chain is critical for optimal positioning and interaction with the receptor binding pocket.

The introduction of branching on the alkyl chain can also affect activity by introducing steric hindrance or creating new hydrophobic interactions. While specific data on branched analogues of this compound is limited, the general principles of medicinal chemistry suggest that such modifications could modulate both potency and selectivity.

Table 1: Impact of Alkyl Chain Length on Histamine H3 Receptor Antagonist Activity of 1-[2-Thiazol-5-yl-(aminoalkyl)]-4-n-propylpiperazine Analogues

| Number of Methylene Groups | Antagonist Activity (pA2) |

|---|---|

| 2 | 7.80 |

| 3 | 8.27 |

| 5 | 7.25 |

The terminal amine group of the ethanamine side chain is a key site for modification, as it can participate in hydrogen bonding and ionic interactions with biological targets. A variety of substituents have been explored to understand their effect on activity.

In the context of histamine H3 receptor antagonists, substitutions on the terminal amine of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives showed that a 1-[2-thiazol-5-yl-(2-N,N-dimethylaminoethyl)]-4-n-propylpiperazine had slightly higher potency than its N-methyl-N-propyl analogue. nih.gov This indicates that even subtle changes in the steric and electronic properties of the amine substituents can influence activity.

Furthermore, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been achieved by reacting chloroacetamide precursors with various secondary amines. mdpi.comnih.gov These modifications on the amine have resulted in compounds with notable anti-proliferative effects, highlighting the importance of the nature of the amine substituent in determining the pharmacological profile. mdpi.comnih.gov

Exploration of Substitution Patterns on the Thiazole Ring

The thiazole ring serves as the core scaffold for this class of compounds, and its substitution pattern is a critical determinant of biological activity. Researchers have investigated the effects of altering the position of the existing substituents, replacing the bromine atom, and introducing new functional groups on the thiazole ring.

Table 2: Comparison of Histamine H3 Receptor Antagonist Activity of Thiazole Positional Isomers

| Compound Series | General Activity |

|---|---|

| 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Higher Potency |

| 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines | Lower Potency |

In a study on 2-aminophenyl-5-halothiazoles, it was found that derivatives containing 4-bromo and 4-chloro groups were the most active in terms of their antibacterial inhibition zones. mdpi.com This suggests that the nature of the halogen at this position is important for antibacterial activity. The synthesis of various 2-halothiazole derivatives, including 2-chloro, 2-bromo, and 2-iodo compounds, has been reported, providing a platform for systematically evaluating the effect of different halogens on biological activity. nih.gov While yields for chlorination were generally lower, the ability to synthesize these different halogenated analogues is crucial for detailed SAR studies. nih.gov

The introduction of additional substituents on the thiazole ring offers another avenue for modifying the properties of this compound analogues. Adding small alkyl groups, such as a methyl group, can influence the molecule's lipophilicity and steric profile. For example, the synthesis of compounds from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one demonstrates the incorporation of a methyl group at the 4-position of the thiazole ring. mdpi.com

Conformational Analysis and Bioactive Conformations in SAR Studies

The spatial arrangement of a molecule is critical in determining its interaction with a biological target. For analogues of this compound, conformational analysis is a key component of Structure-Activity Relationship (SAR) studies. This involves identifying the low-energy conformations of the molecule and determining which of these is the "bioactive conformation," the specific three-dimensional shape adopted when it binds to its target receptor.

The flexibility of the ethylamine side chain in this compound allows it to adopt various conformations. Drawing parallels with related phenethylamine structures, two principal conformations are often considered: an extended (or anti) conformation and a folded (or gauche) conformation. In the extended form, the amine group is positioned away from the thiazole ring, while in the folded form, it is oriented closer to the aromatic ring. The preference for a particular conformation is influenced by factors such as solvent effects and intramolecular interactions between the amino group and the thiazole ring. acs.org Computational studies on phenethylamines have shown that in the absence of a solvent, a folded conformation is often preferred due to favorable interactions between the amine and the aromatic ring. acs.org

The bioactive conformation for a specific biological target is the one that allows for optimal interactions with the binding site. These interactions can include hydrogen bonds, ionic interactions, and hydrophobic interactions. For instance, the nitrogen atom of the ethylamine side chain, which is basic, is likely to be protonated at physiological pH and can form a crucial ionic bond or hydrogen bond with an acidic residue in the receptor's binding pocket. The thiazole ring itself can participate in aromatic or hydrophobic interactions.

The substitution pattern on the thiazole ring and the ethylamine side chain significantly influences the conformational preferences and, consequently, the biological activity. The presence of the bromine atom at the 2-position of the thiazole ring can affect the electronic properties and steric profile of the ring, potentially influencing its interactions with the receptor.

To illustrate the importance of conformation in a hypothetical SAR study, consider the following table which outlines how different conformations could lead to varying biological activities.

| Conformation | Key Torsional Angle (τ) | Potential Interactions with Receptor | Predicted Biological Activity |

| Extended (Anti) | ~180° | Amine group interacts with a distal acidic residue. Thiazole ring fits into a hydrophobic pocket. | High |

| Folded (Gauche) | ~60° | Amine group interacts with a proximal residue. Potential for intramolecular hydrogen bonding. | Low |

| Eclipsed | ~0° | High energy state, unlikely to be the bioactive conformation. | Negligible |

This table is a hypothetical representation to illustrate the concept of bioactive conformations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the rational design of more potent analogues. Cheminformatics encompasses the use of computational techniques to analyze and manage large sets of chemical data, which is fundamental to modern QSAR studies.

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with varying substituents on the thiazole ring and/or the ethylamine side chain is synthesized, and their biological activities (e.g., IC50 or Ki values) are determined.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the atoms.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. semanticscholar.orgsid.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. sid.ir

A hypothetical QSAR equation for a series of thiazole derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)**

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while a larger molecular volume is detrimental.

Cheminformatics approaches are employed throughout this process. nih.gov For example, similarity searching and clustering techniques can be used to ensure a diverse and representative dataset of compounds. Pharmacophore modeling, a key cheminformatics tool, can be used to identify the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used to virtually screen large compound libraries to identify potential new hits. researchgate.net

The following table provides an example of data that might be used in a QSAR study of this compound analogues.

| Compound | R1-substituent | R2-substituent | LogP | Dipole Moment (Debye) | Molecular Volume (ų) | pIC50 |

| 1 | H | H | 2.1 | 3.5 | 150 | 6.5 |

| 2 | CH3 | H | 2.5 | 3.2 | 165 | 6.8 |

| 3 | Cl | H | 2.8 | 4.1 | 160 | 7.2 |

| 4 | H | CH3 | 2.4 | 3.6 | 165 | 6.3 |

This table contains hypothetical data for illustrative purposes.

By analyzing such data, QSAR and cheminformatics provide powerful predictive tools to accelerate the drug discovery process for analogues of this compound, enabling a more focused and efficient approach to synthesizing and testing new compounds.

Preclinical Pharmacokinetics and Metabolism Studies of 2 2 Bromothiazol 5 Yl Ethanamine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

No data has been found regarding the in vitro metabolic stability of 2-(2-Bromothiazol-5-yl)ethanamine in liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the rate at which the compound would be cleared from the body.

Identification and Characterization of Major Metabolites in Preclinical Species

There is no available information on the metabolites of this compound that may be formed in preclinical species. Identifying major metabolites is a key step in understanding a compound's potential for activity, toxicity, and drug-drug interactions.

Absorption, Distribution, and Excretion (ADE) Profiling in Animal Models

Detailed information on the absorption, distribution, and excretion of this compound in any animal models is not present in the public domain. These studies are essential for determining how the compound is taken up by the body, where it goes, and how it is eliminated.

Influence of Metabolism on Preclinical Efficacy and Duration of Action

Without data on the metabolism of this compound, it is not possible to ascertain how its metabolic breakdown might affect its therapeutic efficacy or how long its effects might last in a preclinical setting.

While general information exists on the synthesis and biological activities of various thiazole (B1198619) derivatives, the specific data required to build a pharmacokinetic and metabolic profile for this compound is not available in the reviewed sources.

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 2-(2-Bromothiazol-5-yl)ethanamine. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS provides an experimental determination of the compound's elemental composition. The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units. This isotopic signature serves as a clear diagnostic marker for the presence of a single bromine atom in the molecule.

In addition to confirming the molecular formula, HRMS is instrumental in assessing the purity of a sample. The high resolution of the instrument allows for the detection of minute impurities, which would appear as separate signals with distinct m/z values. By analyzing the fragmentation pattern of the parent ion, further structural information can be gleaned, corroborating the connectivity of the thiazole (B1198619) ring and the ethanamine side chain.

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₇BrN₂S |

| Monoisotopic Mass | 205.9568 |

| [M+H]⁺ (79Br) | 206.9646 |

| [M+H]⁺ (81Br) | 208.9625 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for the atomic arrangement within this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The aromatic proton on the thiazole ring would appear as a singlet in the aromatic region. The two methylene (B1212753) groups of the ethanamine side chain would present as two distinct multiplets, likely triplets, due to coupling with each other. The protons of the primary amine group may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For this compound, five distinct signals are anticipated: two for the thiazole ring carbons, one of which is directly bonded to bromine and will be significantly influenced by it, and two for the ethyl side chain carbons. docbrown.infodocbrown.info The carbon atom of the thiazole ring not bonded to bromine will also be present.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent methylene groups in the ethanamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for definitive assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for establishing the connection between the ethanamine side chain and the thiazole ring, for instance, by observing a correlation between the methylene protons adjacent to the ring and the C5 carbon of the thiazole.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | 7.3 - 7.6 | 115 - 120 |

| Thiazole-C2 | - | 140 - 145 |

| Thiazole-C5 | - | 135 - 140 |

| -CH₂- (adjacent to thiazole) | 3.0 - 3.3 | 30 - 35 |

| -CH₂- (adjacent to NH₂) | 2.8 - 3.1 | 40 - 45 |

| -NH₂ | 1.5 - 2.5 (broad) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. docbrown.infochemicalbook.comchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Chromatographic Methods (HPLC, GC) for Purity Analysis and Quantitative Determination

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for its quantitative determination in complex mixtures. sigmaaldrich.com

HPLC: HPLC is a versatile method for separating the target compound from any non-volatile impurities or starting materials. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the thiazole ring exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

GC: Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the amine functionality, derivatization may sometimes be necessary to improve peak shape and thermal stability, although it is often possible to analyze such compounds directly using a suitable polar column. GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can provide both quantitative and qualitative information. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC | GC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., DB-5ms, HP-5), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at ~254 nm | FID or Mass Spectrometer |

| Temperature | Ambient or 40 °C | Temperature program (e.g., 100 °C to 280 °C at 10 °C/min) |

Crystallography (X-ray Diffraction) for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and conformational information. It can also reveal details of intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which govern the crystal packing. researchgate.net While obtaining suitable crystals can be a challenge, the resulting structural data is considered definitive. Powder X-ray diffraction (PXRD) can also be used to characterize the bulk crystalline form of the material and can be a useful tool for quality control. nist.gov

Spectroscopic Methods (IR, UV-Vis) for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity band (or a doublet) in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chain and the thiazole ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely be found in the 1500-1650 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (500-600 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is expected to exhibit characteristic UV absorbance. The spectrum would likely show one or more absorption maxima (λ_max) in the UV region, which can be useful for quantitative analysis using the Beer-Lambert law.

Table 4: Expected Spectroscopic Data (IR, UV-Vis) for this compound

| Technique | Region/Wavelength | Expected Feature |

| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretch (primary amine) |

| 2850-3100 cm⁻¹ | C-H stretch (aliphatic and aromatic) | |

| 1500-1650 cm⁻¹ | C=N, C=C stretch (thiazole ring) | |

| 500-600 cm⁻¹ | C-Br stretch | |

| UV-Vis Spectroscopy | ~230-280 nm | λ_max due to π → π* transitions in the thiazole ring |

Computational Chemistry and Molecular Modeling Applications in Research

Ligand-Protein Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves generating various conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.govwjarr.com

In the context of thiazole (B1198619) derivatives, molecular docking has been extensively used to predict their interactions with various protein targets. For instance, studies have successfully docked thiazole-based compounds into the active sites of enzymes like tubulin, p56lck, and penicillin-binding proteins to rationalize their anticancer or antibacterial activities. biointerfaceresearch.comnih.govnih.gov The binding energy, or docking score, provides a quantitative estimate of the interaction strength. A lower, more negative score typically indicates a more stable and favorable interaction.

For example, docking studies of 2,4-disubstituted thiazole derivatives against the colchicine binding site of tubulin revealed free binding energies ranging from -13.88 to -14.50 kcal/mol, suggesting high stability within the receptor complex. nih.gov Similarly, docking of benzothiazole-thiazole hybrids into the ATP binding site of the Lck kinase enzyme helped identify key binding patterns and competitive inhibitors. biointerfaceresearch.com These studies demonstrate how docking can elucidate the binding modes of thiazole compounds, guiding the design of more potent and selective inhibitors.

| Thiazole Derivative Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Tubulin (Colchicine site) | -13.88 to -14.15 | nih.gov |

| Isatin-thiazole hybrids | EGFR | -7.541 to -7.934 | researchgate.net |

| Benzothiazole-thiazole hybrids | p56lck Tyrosine Kinase | Not specified, used to identify competitive inhibitors | biointerfaceresearch.com |

| N-substituted thiazoles | FabH Inhibitor | -102.612 to -144.236 (MolDock Score) | wjarr.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding poses, and analyze the dynamics of the interaction. biointerfaceresearch.comnih.gov

MD simulations are frequently employed to validate docking results and gain deeper insights into the stability of ligand-receptor complexes. nih.govmdpi.com For thiazole derivatives, MD studies have been used to confirm that the ligand remains stably bound within the active site of its target protein over the simulation period, often on the nanosecond timescale. nih.govnih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial docked pose, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. researchgate.net Stable interactions are often characterized by low RMSD values. researchgate.net

For instance, a 50 ns MD simulation of a thiazole derivative (D_152) with the LasR protein of P. aeruginosa demonstrated the compound's ability to engage with the binding site, confirming its role as a LasR antagonist. nih.gov In another study, MD simulations of 2-aminothiazole (B372263) inhibitors with Cyclin-Dependent Kinase 5 (CDK5) helped to elucidate the mechanism of binding and rationalize the differences in binding affinities among the inhibitors. nih.gov

In Silico Prediction of Preclinical ADME Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov In silico ADME prediction uses computational models to estimate a compound's physicochemical and pharmacokinetic properties based on its molecular structure. mdpi.comnih.gov

Key parameters often evaluated include lipophilicity (logP), water solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.comeijppr.com Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Numerous studies have applied in silico ADME predictions to various thiazole derivatives. mdpi.comnih.govrsc.org For example, an analysis of 28 pseudothiohydantoin derivatives showed that they generally met the criteria of Lipinski's and Veber's rules, indicating good oral bioavailability. mdpi.com The predictions also indicated high intestinal absorption and that none of the compounds were likely to inhibit the critical CYP3A4 enzyme. mdpi.com Such analyses are vital for prioritizing compounds with favorable drug-like properties for further development. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. tandfonline.com These methods solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. asianpubs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are especially important. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.orgresearchgate.net

DFT studies on thiazole derivatives have been used to explore their structural and electronic parameters. tandfonline.comacs.org For example, calculations on 2-bromo-5-nitrothiazole helped to analyze its fundamental vibrational modes and compute its HOMO-LUMO energy gap. nih.gov Other studies have correlated DFT-calculated parameters with the reactivity of various substituted thiazoles, showing how different functional groups influence the electronic properties of the thiazole ring. asianpubs.orgresearchgate.netmdpi.com These calculations are crucial for understanding reaction mechanisms and designing molecules with specific electronic characteristics. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 | researchgate.net |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | researchgate.net |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 | researchgate.net |

| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore modeling is used to build a 3D model of these crucial features, which can then be used as a query in a virtual screen of large chemical databases to identify new, structurally diverse compounds that match the model and are likely to be active.

The 2-aminothiazole core is considered a privileged pharmacophore, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. nih.govmdpi.com Its structure serves as an excellent starting point for designing libraries of compounds for screening. mdpi.com Virtual screening techniques, guided by either ligand-based or structure-based pharmacophore models, can efficiently sift through millions of compounds to find novel molecules that possess the desired 2-aminothiazole scaffold or mimic its key interaction features. This approach accelerates the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of success. For example, the anti-QS potential of thiazole compounds against P. aeruginosa was explored using a structure-based virtual screening approach to identify new inhibitors from a database. nih.gov

Emerging Research Applications and Theoretical Prospects of 2 2 Bromothiazol 5 Yl Ethanamine

Potential as a Pharmacological Probe for Target Validation in Research

Pharmacological probes are essential tools for elucidating the function of biological targets and validating their therapeutic relevance. The 2-aminothiazole (B372263) core is a common feature in molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Derivatives of 2-aminothiazole have been shown to act as ligands for various receptors and enzymes, making them suitable starting points for the development of selective pharmacological probes. mdpi.com

The 2-(2-Bromothiazol-5-yl)ethanamine structure could be systematically modified to generate a library of analogs for screening against a panel of biological targets. The bromine atom at the 2-position of the thiazole (B1198619) ring offers a versatile handle for chemical modification through cross-coupling reactions, allowing for the introduction of a variety of substituents to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a specific target. nih.gov The ethanamine side chain can also be altered to modulate the compound's physicochemical properties and its interaction with the target protein. By identifying a specific biological target with high affinity and selectivity, derivatives of this compound could serve as valuable pharmacological probes to investigate the target's role in disease pathways and to validate it for future drug development efforts.

Applications in Chemical Biology for Activity-Based Probes or Fluorescent Tags

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. nih.govnih.gov An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently modifies a specific class of enzymes, a recognition element that directs the probe to a particular enzyme family, and a reporter tag (e.g., a fluorescent dye or biotin) for detection and enrichment. nih.gov

The 2-bromothiazole moiety of this compound could potentially be exploited as a reactive group in the design of ABPs. The electrophilic nature of the carbon atom bearing the bromine could render it susceptible to nucleophilic attack by amino acid residues in the active site of certain enzymes. By attaching a suitable recognition element and a reporter tag to the this compound scaffold, it may be possible to create ABPs that selectively label specific enzyme classes.

Furthermore, the primary amine of the ethanamine side chain provides a convenient point of attachment for fluorescent dyes. nih.gov This would allow for the synthesis of fluorescently labeled versions of this compound or its derivatives. Such fluorescent tags could be used in a variety of chemical biology applications, including fluorescence microscopy to visualize the subcellular localization of a target protein, or in fluorescence polarization assays to study protein-ligand interactions.

| Potential Application | Relevant Structural Feature | Principle of Application |

| Activity-Based Probe | 2-Bromothiazole | The electrophilic carbon at the 2-position of the thiazole ring could act as a "warhead" to covalently modify the active site of target enzymes. |

| Fluorescent Tag | Ethanamine | The primary amine allows for the covalent attachment of a fluorophore for visualization and detection of the molecule and its binding partners. |

Theoretical Frameworks for Future Preclinical Lead Optimization

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising hit compound to improve its pharmacological and pharmacokinetic properties. Computational modeling and in silico studies are increasingly being used to guide this process, saving time and resources. nih.govresearchgate.net

For this compound, a theoretical framework for lead optimization would likely involve several computational approaches. Quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models that correlate the structural features of a series of 2-bromothiazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds and prioritize their synthesis.

Molecular docking simulations could be used to predict the binding mode of this compound and its analogs to the active site of a target protein. researchgate.netmdpi.com This information can provide valuable insights into the key interactions driving binding and guide the rational design of modifications to enhance affinity and selectivity. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, helping to identify potential liabilities early in the optimization process. nih.gov

| Computational Approach | Application in Lead Optimization | Predicted Outcome |

| QSAR | Correlate structural features with biological activity. | Predict the potency of new analogs and guide synthetic efforts. |

| Molecular Docking | Predict the binding mode within a target protein's active site. | Identify key interactions and suggest modifications to improve binding affinity. |

| ADME Prediction | In silico assessment of pharmacokinetic properties. | Identify potential liabilities such as poor absorption or rapid metabolism. |

Development of Radiolabeled this compound for Ex Vivo or In Vivo Preclinical Imaging

Radiolabeled molecules are indispensable tools in preclinical and clinical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.comresearchgate.net These techniques allow for the non-invasive visualization and quantification of biological processes in living organisms. researchgate.net

The structure of this compound is amenable to radiolabeling with various isotopes suitable for PET or SPECT imaging. mdpi.com For instance, the bromine atom could be replaced with a radioisotope of bromine, or more commonly, the molecule could be modified to incorporate a chelating agent for radiometals like technetium-99m (for SPECT) or gallium-68 (for PET). mdpi.commdpi.com Alternatively, a precursor molecule could be synthesized for radiolabeling with carbon-11 or fluorine-18, which are common PET isotopes. nih.gov

A radiolabeled version of a this compound derivative with high affinity and selectivity for a specific biological target could be a valuable tool for preclinical imaging. It could be used to study the distribution and density of the target in animal models of disease, to assess the efficacy of a therapeutic intervention by measuring changes in target expression, or to determine the pharmacokinetic profile of a drug candidate. The development of such a radiotracer would require a multidisciplinary effort involving organic synthesis, radiochemistry, and in vivo imaging expertise.

Challenges and Future Directions in Research on 2 2 Bromothiazol 5 Yl Ethanamine

Addressing Synthetic Scalability and Cost-Effectiveness for Research Production

The synthesis of thiazole (B1198619) derivatives often begins with precursor molecules like 2-aminothiazole (B372263). chemicalbook.com The Hantzsch thiazole synthesis is a classical and widely used method for creating the thiazole ring structure. mdpi.com For a compound such as 2-(2-Bromothiazol-5-yl)ethanamine, a potential synthetic route could involve the use of 2-amino-5-bromothiazole as a starting material. nih.govchemicalbook.com

Future research in this area should focus on:

Optimization of reaction conditions: Systematically varying parameters such as temperature, solvent, and catalysts to improve reaction efficiency and yield.

Use of more economical starting materials: Identifying and utilizing less expensive and more readily available precursors.

By addressing these synthetic challenges, researchers can ensure a more reliable and affordable supply of this compound for further investigation.

Deepening Mechanistic Understanding of Its Biological Interactions

A critical aspect of developing any new therapeutic agent is to understand how it interacts with biological systems at a molecular level. For thiazole derivatives, a wide range of biological activities have been reported, including anticancer and antimicrobial effects. nih.govresearchgate.netmdpi.com The specific biological targets and mechanisms of action, however, can vary significantly depending on the substitutions on the thiazole ring. nih.govresearchgate.net

For this compound, future research should aim to:

Identify molecular targets: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that the compound binds to.

Elucidate signaling pathways: Investigating how the binding of the compound to its target(s) affects downstream cellular signaling pathways.

Conduct structural biology studies: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions.

A thorough understanding of the mechanism of action is essential for predicting the compound's efficacy and potential side effects.

Expanding the Scope of Preclinical Disease Models for Efficacy Testing

Preclinical studies are vital for evaluating the potential therapeutic efficacy of a new compound before it can be considered for human trials. These studies often involve a variety of in vitro (cell-based) and in vivo (animal) models that are relevant to the disease of interest. nih.gov The choice of preclinical models is crucial for obtaining meaningful data that can predict clinical outcomes.

Given the known activities of other thiazole compounds, future preclinical testing of this compound could involve:

A diverse panel of cancer cell lines: Testing the compound's cytotoxic effects against a wide range of cancer cell lines to identify potential anticancer activity. mdpi.com

Various microbial strains: Evaluating the compound's antimicrobial activity against different species of bacteria and fungi, including drug-resistant strains. nih.gov

Relevant animal models of disease: If promising in vitro activity is observed, testing the compound's efficacy in animal models that mimic human diseases, such as xenograft models for cancer or infection models for antimicrobial studies.

The use of a broad and relevant range of preclinical models will provide a more comprehensive picture of the potential therapeutic applications of this compound.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, have become powerful tools in drug discovery and development. mdpi.com These "omics" technologies can provide a global view of the cellular changes that occur in response to treatment with a compound, offering valuable insights into its mechanism of action and potential biomarkers of response. researchgate.netnih.gov

The integration of omics technologies into the study of this compound could involve:

Proteomic profiling: Analyzing changes in protein expression and post-translational modifications in cells treated with the compound to identify affected pathways and potential biomarkers.

Metabolomic analysis: Examining changes in the cellular metabolome to understand the compound's effects on metabolic pathways.

Integrated multi-omics approaches: Combining data from proteomics, metabolomics, and other omics platforms to build a comprehensive model of the compound's biological effects. mdpi.com

These advanced technologies can significantly accelerate the understanding of the compound's biological activity and facilitate its development as a potential therapeutic agent.

Collaborative Research Initiatives and Data Sharing for Accelerated Discovery

The development of new drugs is a complex and resource-intensive process that can be significantly accelerated through collaboration and data sharing. By pooling resources, expertise, and data, researchers can avoid duplication of effort and more rapidly advance the understanding of promising compounds.

For a novel compound like this compound, future progress would be greatly enhanced by:

Formation of research consortia: Establishing collaborations between academic research groups, pharmaceutical companies, and non-profit organizations to coordinate research efforts.

Creation of open-access databases: Developing platforms for sharing raw and analyzed data from preclinical studies, omics experiments, and other research activities.

Adoption of standardized experimental protocols: Ensuring that data generated by different research groups is comparable and can be readily integrated.

Such collaborative initiatives will be crucial for overcoming the challenges associated with the development of new therapeutic agents and for maximizing the potential of promising compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromothiazol-5-yl)ethanamine, and how can purity be ensured?

The synthesis involves bromination and coupling reactions. A common approach is to start with thiazole derivatives, followed by bromination at the 2-position and subsequent introduction of the ethanamine group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., using methanol/water) are critical. Purity can be monitored using thin-layer chromatography (TLC) and confirmed via -NMR (e.g., verifying the absence of residual solvents) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substitution patterns on the thiazole ring and ethanamine chain.

- FTIR : Identification of N–H (3200–3400 cm) and C–Br (500–600 cm) stretches.

- X-ray crystallography : For unambiguous structural determination (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Exact exchange terms improve accuracy for bromine-containing systems. These insights guide reactivity predictions in nucleophilic substitution or cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for brominated thiazole derivatives?

Discrepancies in IC values or receptor binding profiles may arise from assay conditions (e.g., buffer pH, cell lines). Recommendations:

Q. How can this compound be derivatized for structure-activity relationship (SAR) studies?

- Functionalization : Introduce substituents at the ethanamine nitrogen (e.g., alkylation, acylation).

- Bioisosteric replacement : Replace bromine with other halogens (Cl, I) or CF groups to assess steric/electronic effects.

- In silico docking : Use AutoDock Vina to predict interactions with targets like serotonin or NMDA receptors .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Small, polar molecules often form poorly diffracting crystals. Strategies:

- Co-crystallization with heavy atoms (e.g., PtCl) for phasing.

- Use of SHELXD for structure solution and SHELXL for refinement .

Methodological Considerations

Q. What safety protocols are critical when handling brominated ethanamine derivatives?

Q. How can advanced chromatographic methods improve purity assessment?

Q. What in vivo models are suitable for neuropharmacological profiling of this compound?

- Zebrafish assays : Evaluate locomotor activity and neurotransmitter levels (e.g., dopamine, serotonin) via LC-MS/MS.

- Rodent models : Dose-dependent behavioral studies (e.g., forced swim test for antidepressant activity) .

Contradictions and Open Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.